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Compound of Interest

Compound Name: Maxima isoflavone A

Cat. No.: B15195363 Get Quote

Maxima Isoflavone A: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia

maxima, presents a promising scaffold for drug discovery and development. This technical

guide provides a detailed overview of its chemical structure, alongside a summary of the known

biological activities and the experimental methodologies used to elucidate them. The

information is intended to serve as a comprehensive resource for researchers and

professionals in the fields of medicinal chemistry, pharmacology, and drug development,

facilitating further investigation into the therapeutic potential of this isoflavone.

Chemical Structure and Properties
Maxima isoflavone A is a polycyclic aromatic compound belonging to the isoflavonoid class of

secondary metabolites.[1] Its chemical identity is well-established and characterized by the

following identifiers:
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Property Value Source

IUPAC Name

7-(1,3-benzodioxol-5-yl)-[1]

[2]dioxolo[4,5-h]chromen-6-

one

[3]

Chemical Formula C₁₇H₁₀O₆ [3]

Molecular Weight 310.26 g/mol [3]

SMILES

C1OC2=C(O1)C=C(C=C2)C3=

COC4=C(C3=O)C=CC5=C4O

CO5

[3]

InChI Key
HDEHMKSXXSBSHM-

UHFFFAOYSA-N
[3]

CAS Number 59092-90-9 [3]

Biological Activities and Therapeutic Potential
While specific quantitative data for the biological activities of Maxima isoflavone A are not

extensively available in publicly accessible literature, the broader class of isoflavones, including

those isolated from Tephrosia species, has been the subject of numerous studies.[4][5] These

compounds are recognized for a variety of pharmacological effects, providing a strong basis for

inferring the potential activities of Maxima isoflavone A.

Estrogenic and Anti-Estrogenic Activity
Isoflavones are structurally similar to 17-β-estradiol, allowing them to bind to estrogen

receptors (ERα and ERβ) and exert either estrogenic or anti-estrogenic effects depending on

the target tissue and the endogenous estrogen levels.[1][6] This dual activity makes them

potential candidates for hormone replacement therapy and for the prevention and treatment of

hormone-dependent cancers.[2]

Anti-Inflammatory Properties
Isoflavones have demonstrated significant anti-inflammatory effects in various in vitro and in

vivo models.[5][7] The proposed mechanisms include the inhibition of pro-inflammatory
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enzymes and the modulation of signaling pathways involved in the inflammatory response.

Extracts from Tephrosia species, containing a mixture of isoflavones, have shown promising

membrane-stabilizing and anti-inflammatory activities.[4]

Cytotoxic and Anti-Cancer Potential
Many isoflavones exhibit cytotoxic effects against various cancer cell lines.[8][9] Their anti-

cancer mechanisms are multifaceted and can involve the induction of apoptosis, inhibition of

cell proliferation, and modulation of key signaling pathways implicated in cancer progression.

[10] While direct cytotoxic data for Maxima isoflavone A is limited, extracts from Tephrosia

maxima have shown potent cytotoxicity against MCF-7 breast cancer cells.[11]

Experimental Protocols
The following sections detail generalized experimental protocols that are commonly employed

in the study of isoflavones and can be adapted for the investigation of Maxima isoflavone A.

Isolation of Maxima Isoflavone A from Tephrosia maxima
The isolation of isoflavones from plant material typically involves solvent extraction and

chromatographic separation. The following is a general procedure based on methods used for

isolating isoflavones from Tephrosia species:

Plant Material Preparation: The roots of Tephrosia maxima are collected, shade-dried, and

coarsely powdered.

Extraction: The powdered plant material is subjected to sequential extraction with solvents of

increasing polarity, such as hexane, chloroform, and methanol.

Chromatographic Separation: The crude extracts are concentrated and subjected to column

chromatography over silica gel.

Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and

ethyl acetate, to separate the different components.

Purification: Fractions containing Maxima isoflavone A are collected, combined, and further

purified using techniques like preparative thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry

(MS).

Figure 1. General workflow for the isolation of Maxima isoflavone A.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][12]

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and

conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with various concentrations of Maxima isoflavone
A (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few

hours to allow the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a specialized buffer).

Absorbance Measurement: The absorbance is read at a specific wavelength (usually around

570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and

the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

Cell Seeding Compound Treatment Incubation MTT Addition Formazan Solubilization Absorbance Reading IC50 Determination
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Figure 2. Workflow for the MTT cytotoxicity assay.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition
Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a

key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

Compound Treatment: Cells are pre-treated with various concentrations of Maxima
isoflavone A for a short period.

Stimulation: Cells are then stimulated with LPS to induce NO production. A control group

without LPS stimulation is also included.

Incubation: The plates are incubated for 24 hours.

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent.

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated

control, and the IC₅₀ value is determined.

Signaling Pathways
The biological effects of isoflavones are mediated through their interaction with various cellular

signaling pathways. While the specific pathways modulated by Maxima isoflavone A require

further investigation, isoflavones, in general, are known to influence the following key

pathways:
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Estrogen Receptor Signaling: As phytoestrogens, isoflavones can directly bind to and

modulate the activity of estrogen receptors, influencing the transcription of estrogen-

responsive genes.[1]

NF-κB Signaling: Isoflavones have been shown to inhibit the activation of the NF-κB (nuclear

factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of

inflammation and cell survival.

PI3K/Akt Signaling: This pathway is crucial for cell proliferation, growth, and survival. Some

isoflavones can modulate the activity of key proteins in this pathway, contributing to their

anti-cancer effects.

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in

various cellular processes, including proliferation, differentiation, and apoptosis. Isoflavones

can influence the activity of different components of this pathway.

Potential Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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